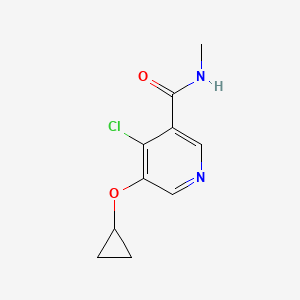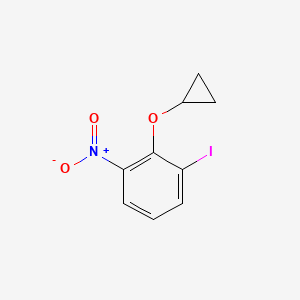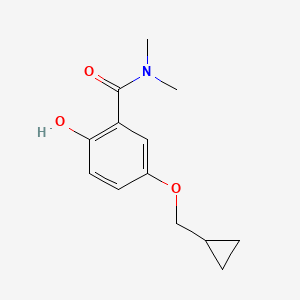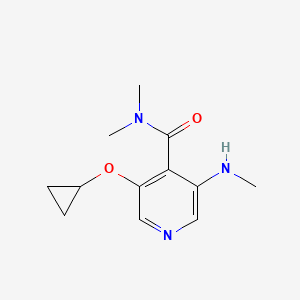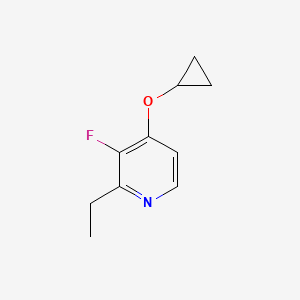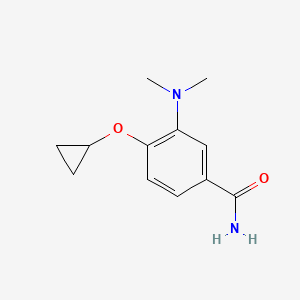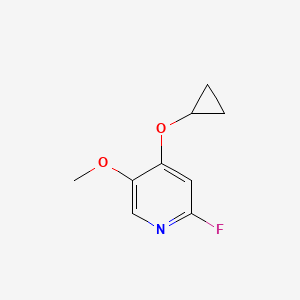
3-(Cyclopropylmethoxy)-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-4-hydroxybenzamide is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzamide typically involves multiple steps. One common method starts with 3-hydroxy-4-halogenated benzaldehyde. The steps include:
Alkylation: The 3-hydroxy-4-halogenated benzaldehyde undergoes alkylation to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation.
Alkylation: Another alkylation step follows to introduce the cyclopropylmethoxy group.
Oxidation: Finally, the compound is oxidized to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzamide moiety can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the expression of target genes associated with fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group instead of a hydroxy group.
4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenethyl]pyridin-2-ol: Another related compound with a pyridin-2-ol moiety.
Uniqueness
3-(Cyclopropylmethoxy)-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific biological pathways makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)-4-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO3/c12-11(14)8-3-4-9(13)10(5-8)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) |
InChI-Schlüssel |
RBAZKPFZOSLRBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


